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Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzonitrile

Cat. No.: B068882 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-
phenoxybenzonitrile

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-
Fluoro-6-phenoxybenzonitrile. Designed for researchers, scientists, and professionals in

drug development, this document moves beyond a simple data repository. It offers a field-

proven perspective on not just the data itself, but the causality behind experimental choices,

the logic of spectral interpretation, and the establishment of self-validating analytical workflows

for unambiguous structural elucidation.

Introduction: The Analytical Imperative
2-Fluoro-6-phenoxybenzonitrile is a substituted aromatic compound with functional groups

that make it a valuable building block in medicinal chemistry and materials science. Its precise

structure—the specific arrangement of the fluoro, phenoxy, and nitrile groups on the benzene

ring—governs its reactivity and physicochemical properties. Therefore, rigorous spectroscopic

characterization is not merely a procedural step but a foundational requirement for ensuring

purity, confirming identity, and enabling reproducible downstream applications. This guide

details the integrated analytical approach required to achieve this.

Table 1: Compound Identification and Key Properties
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Parameter Value Source

IUPAC Name
2-Fluoro-6-

phenoxybenzonitrile
N/A

CAS Number 175204-06-5 [1]

Molecular Formula C₁₃H₈FNO [1][2]

Molecular Weight 213.21 g/mol [1][2]

Structure N/A

Structure drawn for illustrative

purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful technique for the complete structural

elucidation of organic molecules in solution.[3] For 2-Fluoro-6-phenoxybenzonitrile, a multi-

nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to map the precise connectivity and electronic

environment of each atom.

Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and fluorine

substituents and the anisotropic effect of the aromatic rings.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh ~5-10 mg of 2-Fluoro-6-phenoxybenzonitrile and

dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its
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excellent solubilizing power for a broad range of organic compounds and its well-defined

residual solvent peak.[4]

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure optimal signal

dispersion and resolution, which is critical for resolving the complex multiplets of the

aromatic protons.[3]

Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to

achieve a high signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a

relaxation delay of 2 seconds, and an acquisition time of ~3-4 seconds.[3]

Data Processing: Process the raw data using Fourier transformation, followed by phase and

baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Table 2: ¹H NMR Spectral Data for 2-Fluoro-6-phenoxybenzonitrile (400 MHz, CDCl₃)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

Aromatic Protons 7.20 - 7.80 Multiplet (m) N/A

Note: Specific assignments within the multiplet require advanced 2D NMR techniques (e.g.,

COSY, HSQC). The data presented is based on typical ranges for such substituted aromatic

systems as seen in the available spectrum.[2]

Logical Relationship Diagram: ¹H NMR Environments
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Caption: Proton environments and their through-bond coupling relationships.

Carbon-13 (¹³C) NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment, including

the quaternary carbons (C-F, C-CN, C-O), which are invisible in the ¹H NMR spectrum. The

carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J

C-F), a key diagnostic feature.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

Sample and Instrumentation: Use the same sample and spectrometer as for the ¹H NMR

experiment.

Data Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance

(~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of
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scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for

adequate signal-to-noise.[3]

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using

the residual CDCl₃ solvent peak (δ ≈ 77.16 ppm).[4]

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-6-phenoxybenzonitrile

Carbon Environment
Predicted Chemical Shift
(δ, ppm)

Key Feature

C≡N (Nitrile) 115-120 Quaternary, weak intensity

Aromatic C-H 110-140 Multiple peaks

Aromatic C-F 160-165 (d)
Large ¹J C-F coupling (~250

Hz)

Aromatic C-O 155-160 Quaternary

Aromatic C-CN 100-110 (d) Small ²J C-F coupling

Note: These are predicted values based on established chemical shift ranges for substituted

benzonitriles and aromatic ethers.[5][6][7]

Fluorine-19 (¹⁹F) NMR Analysis
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has a

spin of 1/2 and 100% natural abundance, making it a highly sensitive probe.[8] Its chemical

shift is exquisitely sensitive to the local electronic environment, providing a unique fingerprint

for fluorinated compounds.[9][10]

Experimental Protocol: ¹⁹F NMR Spectroscopy

Sample and Instrumentation: Use the same sample. The spectrometer must be equipped

with a broadband or fluorine-specific probe.

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a high-sensitivity

nucleus, and spectra can be obtained rapidly.
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Data Processing: Process the data using Fourier transformation. Chemical shifts are typically

referenced externally to a standard like CFCl₃ (δ = 0 ppm).[11]

Expected ¹⁹F NMR Spectrum: The spectrum is expected to show a single signal for the one

fluorine atom. In the proton-coupled spectrum, this signal would appear as a multiplet due to

couplings with the ortho and meta protons on the fluorobenzonitrile ring. The chemical shift for

an aryl fluoride typically appears in the range of -100 to -140 ppm relative to CFCl₃.[11]

Workflow Diagram: Integrated NMR Analysis

Integrated NMR Workflow

Sample Prep
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¹H NMR Acquisition
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Data Processing
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Structure Elucidation
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Caption: A streamlined workflow for multi-nuclear NMR analysis.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
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IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a

molecule by probing their characteristic vibrational frequencies. For 2-Fluoro-6-
phenoxybenzonitrile, the key diagnostic peaks are the nitrile (C≡N) stretch, the ether (C-O-C)

stretch, and the carbon-fluorine (C-F) stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal

(e.g., diamond or germanium). No further preparation is needed, making ATR a highly

efficient technique.

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR

accessory.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,

collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to

generate the final spectrum.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum by the instrument software to produce the final transmittance or absorbance

spectrum.

Table 4: Key IR Absorption Bands for 2-Fluoro-6-phenoxybenzonitrile

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~2230 C≡N Stretch Strong, Sharp Nitrile

3100-3000 C-H Stretch Medium Aromatic

1600-1450 C=C Stretch Medium-Strong Aromatic Ring

~1260 C-O-C Stretch Strong Aryl Ether

~1250 C-F Stretch Strong Aryl Fluoride

900-675
C-H Bend (out-of-

plane)
Strong

Aromatic (Substitution

Pattern)
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Note: Wavenumbers are based on data for similar structures and general correlation tables.[12]

[13][14]

Diagram: Key Molecular Vibrational Modes
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2-Fluoro-6-phenoxybenzonitrile
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Caption: Key IR-active vibrations for functional group identification.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and structural clues derived from its fragmentation pattern upon ionization. Electron

Ionization (EI) is a common technique that imparts high energy, leading to predictable bond

cleavages.[15]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a GC-MS system. The GC separates the analyte from any potential

impurities before it enters the mass spectrometer.

GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that

allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C

at 10°C/min).

MS Method: Use a standard EI source at 70 eV. Scan a mass range that encompasses the

expected molecular weight (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions.

Predicted Fragmentation Pattern: The molecular ion (M⁺˙) is expected at m/z 213,

corresponding to the molecular formula C₁₃H₈FNO. The stability of the aromatic systems

should result in a reasonably prominent molecular ion peak.[16]

Table 5: Predicted Major Fragments in the EI Mass Spectrum

m/z
Proposed Fragment
Structure

Neutral Loss

213 [C₁₃H₈FNO]⁺˙ Molecular Ion (M⁺˙)

185 [C₁₂H₈FNO]⁺˙ CO

120 [C₇H₅FN]⁺˙ C₆H₅O• (Phenoxy radical)

93 [C₆H₅O]⁺ C₇H₃FN•

77 [C₆H₅]⁺ C₇H₃FNO

Diagram: Predicted EI Fragmentation Pathway
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Caption: Plausible fragmentation pathway under Electron Ionization (EI).

Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous characterization of 2-Fluoro-6-phenoxybenzonitrile is achieved not by a

single technique, but by the logical synthesis of data from NMR, IR, and MS. NMR

spectroscopy provides the definitive structural framework, IR confirms the presence and

integrity of key functional groups, and MS validates the molecular weight and offers

corroborating structural evidence through fragmentation analysis. This integrated, multi-

technique approach forms a self-validating system that ensures the identity, purity, and quality

of the molecule, which is paramount for its successful application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.chemicalbook.com/SpectrumEN_394-47-8_13CNMR.htm
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.biophysics.org/Portals/0/BPSAssets/Articles/gerig.pdf
https://pubmed.ncbi.nlm.nih.gov/36152449/
https://pubmed.ncbi.nlm.nih.gov/36152449/
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://pdf.benchchem.com/1283/A_Comparative_Spectroscopic_Analysis_of_Fluorinated_Benzonitriles.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://www.benchchem.com/product/b068882#2-fluoro-6-phenoxybenzonitrile-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b068882#2-fluoro-6-phenoxybenzonitrile-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b068882#2-fluoro-6-phenoxybenzonitrile-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b068882#2-fluoro-6-phenoxybenzonitrile-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068882?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

